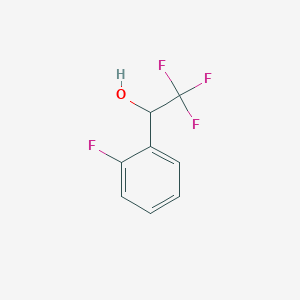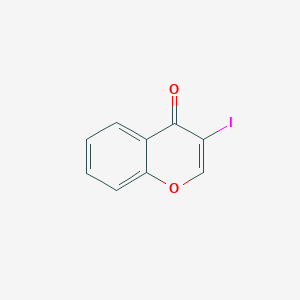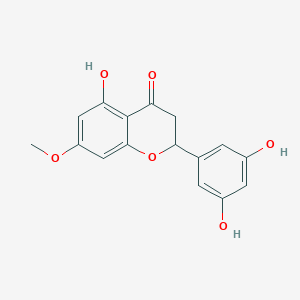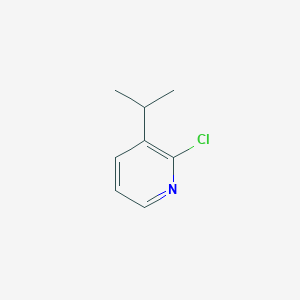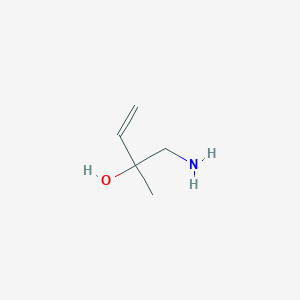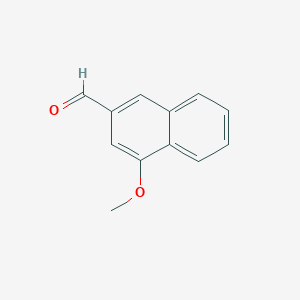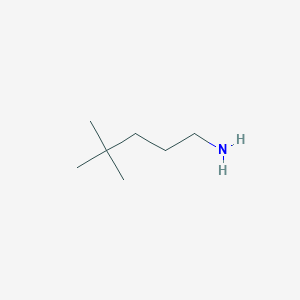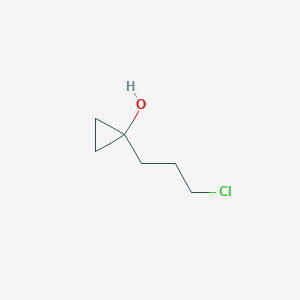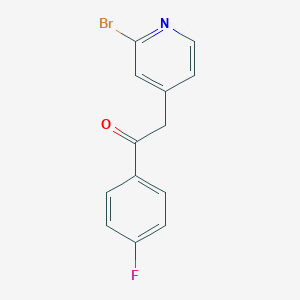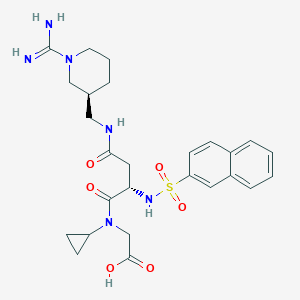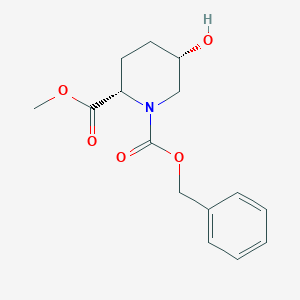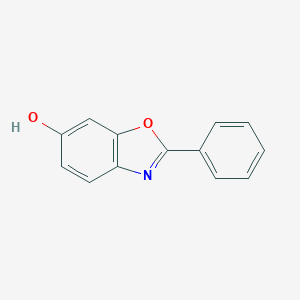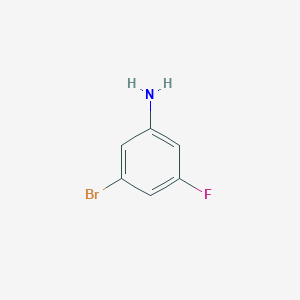
3-Bromo-5-fluoroaniline
Vue d'ensemble
Description
3-Bromo-5-fluoroaniline is a chemical compound with the molecular formula C6H5BrFN. It has a molecular weight of 190.02 g/mol . This compound is used in the preparation of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoroaniline consists of a benzene ring substituted with a bromine atom, a fluorine atom, and an amine group . The IUPAC name for this compound is 3-bromo-5-fluoroaniline .Applications De Recherche Scientifique
Synthesis and Biological Activities
3-Bromo-5-fluoroaniline is a key intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives. These compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacterial strains, as well as notable antifungal properties (Abdel‐Wadood et al., 2014).
Synthetic Methodology Development
Research has also focused on developing new synthetic methodologies involving 3-Bromo-5-fluoroaniline. For example, it was used as a starting material for the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate in the synthesis of many biologically active compounds (Wang et al., 2016).
Versatile Synthesis Applications
Another study focused on the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid using 3-Bromo-5-fluoroaniline, demonstrating its versatility in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This highlights the compound's utility in creating a range of substituted pyridines, which are valuable in various chemical and pharmaceutical applications (Sutherland & Gallagher, 2003).
Radioligand Development for Medical Imaging
In medical imaging, 3-Bromo-5-fluoroaniline derivatives have been explored as radioligands. For instance, a study investigated the synthesis of [11C]SP203, a radioligand for imaging brain metabotropic glutamate 5 receptors (mGluR5) in monkey brains using PET scans. This application is significant for neuroscience research and potential clinical applications (Siméon et al., 2012).
Environmental Applications
In environmental science, the degradation of 3-fluoroaniline by Rhizobium sp. was studied, highlighting the compound's role in biodegradation research. This is relevant for understanding the environmental impact and breakdown of fluoroaniline compounds (Zhao et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZAVSDIXFIWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567063 | |
| Record name | 3-Bromo-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoroaniline | |
CAS RN |
134168-97-1 | |
| Record name | 3-Bromo-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


